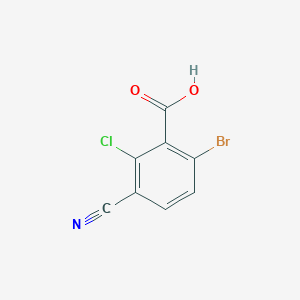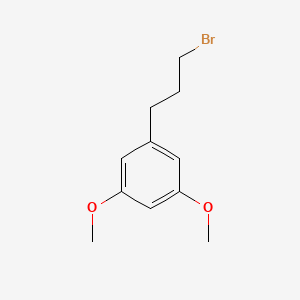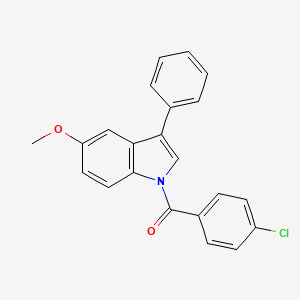
(4-Chlorophenyl)(5-methoxy-3-phenyl-1H-indol-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Chlorophenyl)(5-methoxy-3-phenyl-1H-indol-1-yl)methanone is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a complex structure with a chlorophenyl group, a methoxy group, and a phenyl group attached to an indole core.
Métodos De Preparación
The synthesis of (4-Chlorophenyl)(5-methoxy-3-phenyl-1H-indol-1-yl)methanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of Substituents: The chlorophenyl and methoxy groups are introduced through electrophilic aromatic substitution reactions. These reactions often require catalysts such as Lewis acids to facilitate the substitution.
Coupling Reactions: The final step involves coupling the substituted indole with a benzoyl chloride derivative to form the methanone structure.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using continuous flow reactors and automated synthesis techniques.
Análisis De Reacciones Químicas
(4-Chlorophenyl)(5-methoxy-3-phenyl-1H-indol-1-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the methanone group to an alcohol.
Common reagents and conditions for these reactions include acidic or basic environments, catalysts like palladium on carbon, and solvents such as dichloromethane or ethanol. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound has shown potential as a probe for studying biological processes involving indole derivatives.
Mecanismo De Acción
The mechanism of action of (4-Chlorophenyl)(5-methoxy-3-phenyl-1H-indol-1-yl)methanone involves its interaction with various molecular targets. The indole core allows it to bind to specific receptors and enzymes, modulating their activity. For example, it can inhibit the activity of certain kinases involved in cell signaling pathways, leading to anti-inflammatory and anticancer effects . The methoxy and chlorophenyl groups enhance its binding affinity and selectivity for these targets.
Comparación Con Compuestos Similares
Similar compounds to (4-Chlorophenyl)(5-methoxy-3-phenyl-1H-indol-1-yl)methanone include other indole derivatives such as:
(4-Chlorophenyl)(5-methoxy-3-methyl-1H-indol-1-yl)methanone: This compound has a methyl group instead of a phenyl group, which may alter its biological activity and binding properties.
(4-Chlorophenyl)(5-methoxy-3-phenyl-1H-indol-2-yl)methanone: The position of the methanone group is different, which can affect its reactivity and interactions with biological targets.
The uniqueness of this compound lies in its specific substitution pattern, which provides a balance of hydrophobic and hydrophilic properties, enhancing its potential as a therapeutic agent .
Propiedades
Fórmula molecular |
C22H16ClNO2 |
|---|---|
Peso molecular |
361.8 g/mol |
Nombre IUPAC |
(4-chlorophenyl)-(5-methoxy-3-phenylindol-1-yl)methanone |
InChI |
InChI=1S/C22H16ClNO2/c1-26-18-11-12-21-19(13-18)20(15-5-3-2-4-6-15)14-24(21)22(25)16-7-9-17(23)10-8-16/h2-14H,1H3 |
Clave InChI |
STUHBKOVTPXZDZ-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC2=C(C=C1)N(C=C2C3=CC=CC=C3)C(=O)C4=CC=C(C=C4)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



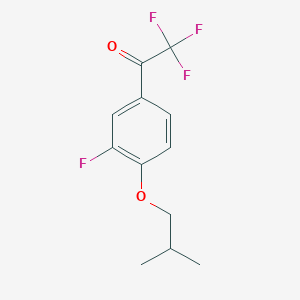
![Methyl 2-(isopropylamino)dibenzo[B,D]furan-3-carboxylate](/img/structure/B13086085.png)
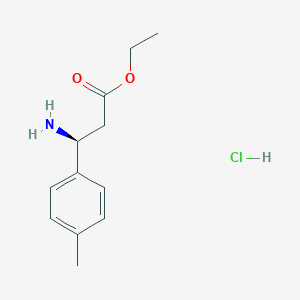
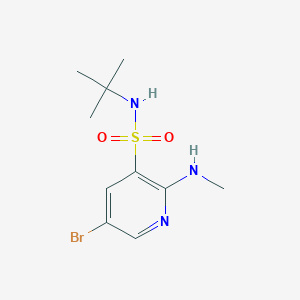
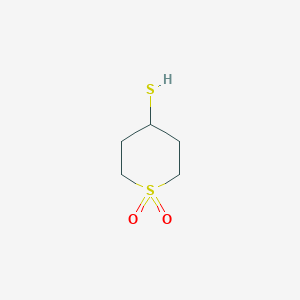
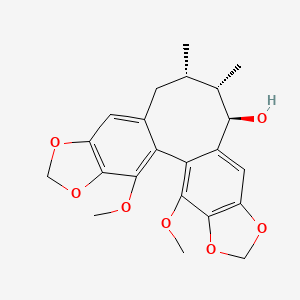
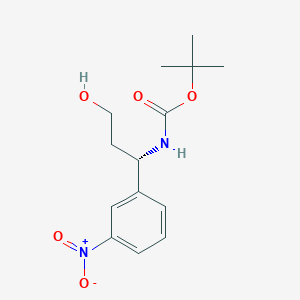
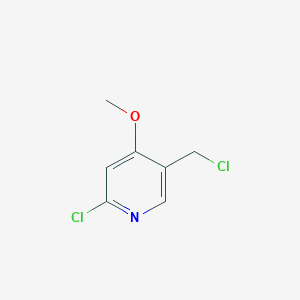
![4-Phenyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-A][1,4]diazepine](/img/structure/B13086124.png)
